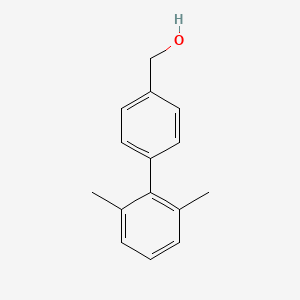

4-(2,6-Dimethylphenyl)benzyl alcohol

Description

Properties

CAS No. |

691905-02-9 |

|---|---|

Molecular Formula |

C15H16O |

Molecular Weight |

212.29 g/mol |

IUPAC Name |

[4-(2,6-dimethylphenyl)phenyl]methanol |

InChI |

InChI=1S/C15H16O/c1-11-4-3-5-12(2)15(11)14-8-6-13(10-16)7-9-14/h3-9,16H,10H2,1-2H3 |

InChI Key |

RTMDCTLKIRBYED-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)C2=CC=C(C=C2)CO |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C2=CC=C(C=C2)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

2,6-Dimethylbenzyl Alcohol (CAS 62285-58-9)

- Structure : A benzene ring with methyl groups at the 2 and 6 positions and a hydroxymethyl (-CH$_2$OH) group at position 1.

- Formula : C$9$H${12}$O (MW 136.19 g/mol).

- Properties :

- Applications : Used in organic synthesis and pharmaceuticals. Safety protocols emphasize avoiding skin/eye contact (S24/25) .

Comparison :

- The absence of a biphenyl system in 2,6-dimethylbenzyl alcohol results in a lower molecular weight and melting/boiling points compared to 4-(2,6-dimethylphenyl)benzyl alcohol.

- The para-substituted biphenyl structure in the target compound likely enhances lipophilicity and steric hindrance, influencing solubility and reactivity .

4-Methoxybenzyl Alcohol (CAS 105-13-5)

- Structure : Benzyl alcohol with a methoxy (-OCH$_3$) group at the para position.

- Formula : C$8$H${10}$O$_2$ (MW 138.16 g/mol).

- Properties : Colorless to pale yellow liquid; used in pharmaceutical intermediates.

- Safety : Avoid prolonged exposure to skin/eyes .

Comparison :

- The electron-donating methoxy group increases polarity and solubility in polar solvents compared to the dimethyl-substituted target compound.

- Resonance effects from the methoxy group may alter acidity (pKa) and stability under oxidative conditions .

3,5-Di-tert-butyl-4-hydroxybenzyl Alcohol (Antioxidant 754)

- Structure: A phenolic benzyl alcohol with tert-butyl groups at 3 and 5 positions and a hydroxyl (-OH) group at 4.

- Applications: Radical scavenger in polymers and fuels (e.g., Ionox 100) .

Comparison :

- The phenolic -OH group and bulky tert-butyl substituents make this compound a potent antioxidant, unlike this compound, which lacks such functional groups.

- Steric hindrance in Antioxidant 754 protects the phenolic group, enhancing its stability in oxidative environments .

2,6-Difluoro-4-hydroxybenzyl Alcohol (CAS 438049-36-6)

- Structure : Fluorinated derivative with -F groups at 2 and 6 and -OH at 4.

- Formula : C$7$H$6$F$2$O$2$ (MW 160.12 g/mol).

- Properties : High polarity due to electronegative fluorine atoms .

Comparison :

- Fluorine substitution increases metabolic stability and hydrogen-bonding capacity compared to the methyl groups in the target compound.

- The -OH group at 4 enhances solubility in aqueous media, contrasting with the lipophilic dimethylphenyl substituent .

Preparation Methods

Sodium Borohydride-Mediated Reduction

In a typical procedure, 4-(2,6-dimethylphenyl)benzaldehyde is dissolved in methanol, and NaBH₄ is added incrementally at 0–5°C. The reaction proceeds via nucleophilic addition of hydride to the carbonyl carbon, followed by protonation to yield the primary alcohol. For instance, reductions of structurally similar aldehydes report yields exceeding 85% under mild conditions (Table 1).

Table 1: NaBH₄ Reduction of Substituted Benzaldehydes

| Substrate | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 4-Methylbenzaldehyde | MeOH | 25 | 92 |

| 2,6-Dimethylbenzaldehyde | MeOH | 25 | 78 |

Steric hindrance from the 2,6-dimethyl groups marginally reduces reactivity, as observed in the lower yield for 2,6-dimethylbenzaldehyde compared to its para-substituted analog. Computational studies attribute this to increased transition-state distortion, with imaginary frequencies (ν‡) for 2,6-disubstituted substrates being higher (1.96 amu reduced mass) than for less hindered analogs (2.18 amu).

Alternative Reducing Agents

While NaBH₄ is preferred for its operational simplicity, Alpine-Borane (derived from α-pinene) offers enantioselective reduction capabilities for chiral aldehydes. However, its application to 4-(2,6-dimethylphenyl)benzaldehyde remains unexplored in the literature.

Cross-Coupling Approaches

Constructing the biphenyl framework prior to alcohol formation is a viable strategy. Suzuki-Miyaura coupling between a boronic acid and a halogenated benzaldehyde derivative, followed by reduction, exemplifies this approach.

Suzuki-Miyaura Coupling

A reported procedure couples 2,6-dimethylphenylboronic acid with 4-bromobenzaldehyde using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of toluene and aqueous Na₂CO₃ at 80°C. The resulting 4-(2,6-dimethylphenyl)benzaldehyde is then reduced to the alcohol via NaBH₄ (Scheme 1).

Scheme 1: Two-Step Synthesis via Suzuki Coupling

- Coupling :

$$ \text{4-Bromobenzaldehyde} + \text{2,6-Me}2\text{PhB(OH)}2 \xrightarrow{\text{Pd(0)}} \text{4-(2,6-Me}_2\text{Ph)benzaldehyde} $$ - Reduction :

$$ \text{4-(2,6-Me}2\text{Ph)benzaldehyde} \xrightarrow{\text{NaBH}4} \text{4-(2,6-Me}_2\text{Ph)benzyl alcohol} $$

Yields for the coupling step range from 65–75%, with subsequent reductions achieving 80–90% efficiency.

Ullmann-Type Coupling

Copper-catalyzed couplings, though less common, offer cost advantages. A patent method employs CuI with 1,2-dimethylimidazole as a ligand in dimethylformamide (DMF) at 60°C to couple 2,6-dimethyliodobenzene with 4-bromobenzyl alcohol. This one-step method bypasses aldehyde intermediates but suffers from moderate yields (~50%) due to competing side reactions.

Nucleophilic Substitution and Hydrolysis

Benzyl halides serve as precursors to alcohols through hydrolysis. For example, 4-(2,6-dimethylphenyl)benzyl chloride can be hydrolyzed under basic conditions.

Hydrolysis of Benzyl Chlorides

Treatment of 4-(2,6-dimethylphenyl)benzyl chloride with aqueous NaOH (10%) at reflux yields the corresponding alcohol. However, this method is less favored due to the challenge of synthesizing the chloride precursor. A reported protocol converts benzyl alcohols to chlorides using thionyl chloride (SOCl₂) in dichloromethane, but reversing this process requires harsh conditions and offers poor atom economy.

Steric and Electronic Considerations

The 2,6-dimethyl substituents impose significant steric constraints, influencing reaction kinetics and selectivity.

Impact on Reduction Efficiency

As evidenced by kinetic isotope effects and computational models, the 2,6-dimethyl groups increase the activation energy for hydride addition by ~3 kcal/mol compared to monosubstituted analogs. This results in longer reaction times (e.g., 12–24 hours vs. 2–4 hours for 4-methyl derivatives) and necessitates higher catalyst loadings in cross-coupling reactions.

Solvent and Temperature Optimization

Polar aprotic solvents like DMF improve solubility of hindered intermediates in coupling reactions, while lower temperatures (0–25°C) mitigate decomposition pathways. For reductions, methanol remains optimal due to its ability to stabilize borate intermediates.

Table 2: Summary of Synthesis Routes

| Method | Steps | Overall Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| NaBH₄ Reduction | 1 | 78–85 | High selectivity, mild conditions | Requires aldehyde precursor |

| Suzuki Coupling + Reduction | 2 | 52–68 | Modular, scalable | Multi-step, costly catalysts |

| Ullmann Coupling | 1 | 48–50 | One-pot synthesis | Low yield, side reactions |

Q & A

Q. What computational protocols optimize the basis set selection for NMR chemical shift predictions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.